1-Bromo-4-(1-chloroethenyl)benzene
CAS No.:
Cat. No.: VC14412846
Molecular Formula: C8H6BrCl
Molecular Weight: 217.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6BrCl |
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Molecular Weight | 217.49 g/mol |
IUPAC Name | 1-bromo-4-(1-chloroethenyl)benzene |
Standard InChI | InChI=1S/C8H6BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
Standard InChI Key | SOXXPCUBYFHAJZ-UHFFFAOYSA-N |
Canonical SMILES | C=C(C1=CC=C(C=C1)Br)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Bromo-4-(1-chloroethenyl)benzene belongs to the class of halogenated styrenes, featuring a benzene ring substituted with bromine at the para position and a chloroethenyl group (-CH=Cl) at the adjacent position. The compound’s IUPAC name is 1-bromo-4-(1-chloroethenyl)benzene, though it is also known as α-chloro-p-bromostyrene or p-bromo-α-chlorostyrene . Its molecular structure is defined by the following key attributes:
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Aromatic ring: Provides stability through resonance, with electron-withdrawing halogens influencing electrophilic substitution patterns.
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Chloroethenyl group: Introduces a reactive vinyl chloride moiety, enabling polymerization and cross-coupling reactions.
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Halogen placement: Bromine’s position para to the chloroethenyl group creates a polarized electronic environment, enhancing reactivity toward nucleophilic and electrophilic agents.
The compound’s structural uniqueness is evident when compared to analogues (Table 1).
Table 1: Structural Comparison with Related Halogenated Aromatics
Compound | Molecular Formula | Key Structural Differences | Reactivity Profile |
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1-Bromo-4-chlorobenzene | C₆H₄BrCl | Lacks ethenyl group; simpler substitution | Limited to aromatic substitutions |
α-Chloro-p-fluorostyrene | C₈H₆ClF | Fluorine replaces bromine; altered electronegativity | Enhanced electrophilicity |
1-Bromo-4-vinylbenzene | C₈H₇Br | Chlorine replaced by hydrogen on ethenyl group | Higher polymerization tendency |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the chloroethenyl group. The ¹H NMR spectrum typically shows:
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A singlet at δ 6.8–7.2 ppm for the aromatic protons, split due to coupling with bromine .
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A doublet of doublets at δ 5.4–5.8 ppm for the ethenyl protons, reflecting coupling with chlorine (J ≈ 12–14 Hz) .
¹³C NMR data corroborate the structure, with signals at δ 120–130 ppm for the aromatic carbons and δ 140–150 ppm for the ethenyl carbons . Mass spectrometry (MS) confirms the molecular ion peak at m/z 216 (M⁺) and fragment ions corresponding to Br⁻ (m/z 79) and Cl⁻ (m/z 35) loss .
Synthesis Methods
Direct Halogenation of Styrene Derivatives
A common route involves the bromination of α-chlorostyrene using bromine (Br₂) in dichloromethane at 0–5°C. This electrophilic substitution reaction proceeds via a bromonium ion intermediate, yielding the target compound with 70–75% efficiency . Side products like dibrominated species are minimized by controlling stoichiometry (Br₂:substrate = 1:1).
Cross-Coupling Approaches
Physicochemical Properties
Physical Characteristics
1-Bromo-4-(1-chloroethenyl)benzene is a pale yellow liquid at room temperature with a pungent odor. Key physical parameters include:
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Boiling point: 215–220°C (extrapolated from analogous compounds) .
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Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water (<0.1 g/L) due to hydrophobic aromatic and halogenated groups .
Stability and Decomposition
The compound is photosensitive, undergoing gradual decomposition to 4-bromobenzoic acid and HCl upon prolonged UV exposure. Thermal degradation above 150°C produces brominated biphenyls via radical recombination, as confirmed by gas chromatography-mass spectrometry (GC-MS) . Storage under nitrogen at –20°C is recommended to extend shelf life.
Reactivity and Applications
Electrophilic Substitution Reactions
The bromine atom directs incoming electrophiles to the ortho and para positions relative to itself. Nitration with HNO₃/H₂SO₄ yields 1-bromo-3-nitro-4-(1-chloroethenyl)benzene as the major product (80%), while sulfonation produces the corresponding sulfonic acid derivative .
Cross-Coupling in Organic Synthesis
The compound serves as a coupling partner in Heck and Stille reactions. For example, reaction with styrene in the presence of Pd(OAc)₂ and P(o-tol)₃ produces 1,4-diarylethenes with 60–70% yield . Such derivatives are valuable in liquid crystal and photovoltaic material research.
Comparative Analysis with Analogous Compounds
Reactivity Trends
The chloroethenyl group in 1-bromo-4-(1-chloroethenyl)benzene confers higher reactivity toward nucleophiles compared to its alkyl-substituted counterpart, 1-bromo-4-(1-chloroethyl)benzene. For instance, reaction with NaOH in ethanol produces 4-bromophenol (via elimination) in 85% yield versus 40% for the ethyl analogue .
Applications in Material Science
While 1-bromo-4-chlorobenzene is primarily used as a pharmaceutical intermediate, the ethenyl derivative’s polymerizability expands its utility into coatings and electronic materials. Its higher thermal stability (Tₐ = 180°C vs. 120°C for poly(4-bromostyrene)) makes it suitable for high-temperature applications .
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